((3R,4R)-4-methylpyrrolidin-3-yl)methanol

Übersicht

Beschreibung

((3R,4R)-4-methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

((3R,4R)-4-methylpyrrolidin-3-yl)methanol is a chiral compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

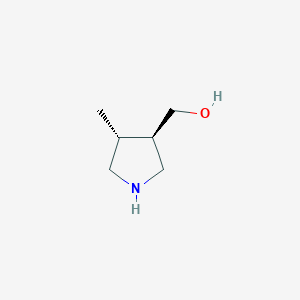

This compound features a pyrrolidine ring with a hydroxymethyl group attached to the third carbon and a methyl group at the fourth carbon. Its stereochemistry plays a crucial role in its interaction with biological targets, influencing binding affinity and specificity. The compound's molecular formula is C_6H_13NO, and it is often studied in its hydrochloride form for enhanced solubility and stability in aqueous environments .

The biological activity of this compound is attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the body, eliciting various biological responses .

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, thereby modulating metabolic pathways .

- Signal Transduction Modulation : The compound may influence signal transduction pathways, affecting cellular processes .

Antiviral Properties

Recent studies indicate that this compound exhibits notable antiviral properties. It has been shown to interact favorably with viral proteins, suggesting its potential as a scaffold for developing new antiviral agents . This interaction may be mediated through its structural characteristics that allow it to bind effectively to viral targets.

Antibacterial Activity

The compound has also been investigated for its antibacterial effects. Research indicates that it may possess inhibitory activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action in this context may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Case Studies

-

Antiviral Activity Against Influenza Virus :

A study explored the efficacy of this compound against influenza virus strains. Results demonstrated a significant reduction in viral replication at concentrations as low as 10 µM, highlighting its potential as an antiviral therapeutic agent . -

Inhibition of MRSA :

In vitro assays revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 mg/ml against MRSA strains. This suggests its potential utility in developing treatments for antibiotic-resistant infections .

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Chiral Catalysis

((3R,4R)-4-methylpyrrolidin-3-yl)methanol is widely used as a chiral catalyst in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals. The compound facilitates reactions such as:

- Aldol Reactions : It acts as a catalyst to produce β-hydroxy ketones and aldehydes with high enantiomeric excess.

- Michael Additions : The compound enhances the selectivity of nucleophilic additions to α,β-unsaturated carbonyl compounds.

Medicinal Chemistry

Pharmacological Potential

Research has indicated that this compound could play a role in drug development. It has been investigated for its potential as a selective estrogen receptor degrader (SERD), which may be useful in treating estrogen receptor-positive cancers .

Case Study: SERD Applications

A notable study highlighted the efficacy of this compound in preclinical models for breast cancer treatment. The compound demonstrated significant anti-tumor activity by degrading estrogen receptors, thus inhibiting cancer cell proliferation .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its structure allows for the modification and derivation of more complex molecules, including:

- Pyrrolidine Derivatives : These derivatives are important in the synthesis of various natural products and pharmaceuticals.

- Functionalized Amines : The compound can be transformed into various amine derivatives that are useful in medicinal chemistry.

Eigenschaften

IUPAC Name |

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-7-3-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUDCFZQKXTNCC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676524 | |

| Record name | [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945723-36-4 | |

| Record name | rel-(3R,4R)-4-Methyl-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945723-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.